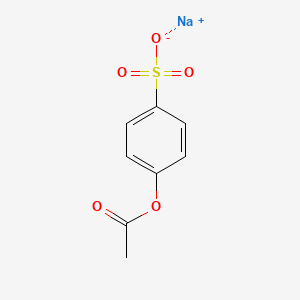

Acetic acid 4-sodiosulfophenyl ester

Description

Acetic acid 4-sodiosulfophenyl ester is a sodium salt derivative of an acetic acid ester functionalized with a sulfophenyl group at the para position. While direct references to this compound are absent in the provided evidence, structurally analogous esters—such as sulfonamide-containing acetic acid esters (e.g., ) and alkyl acetates (e.g., )—offer insights into its properties and behavior .

Properties

Molecular Formula |

C8H7NaO5S |

|---|---|

Molecular Weight |

238.19 g/mol |

IUPAC Name |

sodium;4-acetyloxybenzenesulfonate |

InChI |

InChI=1S/C8H8O5S.Na/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

NWPMTMCXJZTLSO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonated Phenyl Esters vs. Hydroxyphenyl Esters

- Ethyl 4-hydroxyphenylacetate (): Structure: Features a hydroxyphenyl group instead of a sulfophenyl group. Polarity: The hydroxyl group confers moderate polarity, but the absence of a sulfonate limits water solubility compared to sodiosulfophenyl derivatives. Applications: Hydroxyphenyl esters are often used in pharmaceuticals and fragrances due to their phenolic stability .

Acetic Acid 4-Sodiosulfophenyl Ester (Inferred):

- Structure : The sulfonate (-SO₃⁻Na⁺) group enhances hydrophilicity and ionic interactions.

- Polarity : Higher water solubility than hydroxyphenyl esters, akin to sulfonated surfactants.

- Applications : Likely used in detergents, ion-exchange resins, or as intermediates in organic synthesis.

Sulfonamide-Containing Acetic Acid Esters

- Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate (): Structure: Combines sulfonamide and acetamide groups. Reactivity: Sulfonamide groups participate in hydrogen bonding and metal coordination, useful in medicinal chemistry .

- Acetic Acid, [4-[2-[[(4-Cyanophenyl)sulfonyl]amino]ethyl]phenoxy]-, Methyl Ester (): Structure: Incorporates a cyano group and sulfonamide linkage. Applications: Such compounds are explored in drug delivery and polymer science due to tunable solubility and stability .

Comparison :

Alkyl Acetates

Comparison :

Research Findings and Functional Insights

- Synthesis: While alkyl acetates are produced via acid-catalyzed esterification (e.g., butyl acetate with H₂SO₄; ), sodiosulfophenyl esters likely require sulfonation of phenol derivatives followed by esterification, a method analogous to sulfonamide synthesis in .

- Adsorption Behavior : Sulfonate-modified biochars (e.g., ASBB in –5) demonstrate enhanced uranium adsorption due to ionic interactions, suggesting sodiosulfophenyl esters could act as ligands in heavy-metal remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.